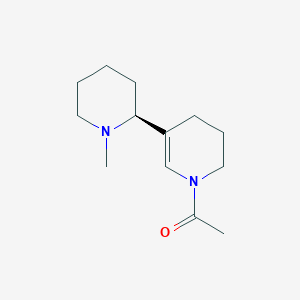

L-N-methylammodendrine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2O |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

1-[5-[(2S)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone |

InChI |

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m0/s1 |

InChI Key |

SWGUPFWFYUMIGH-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)N1CCCC(=C1)[C@@H]2CCCCN2C |

Canonical SMILES |

CC(=O)N1CCCC(=C1)C2CCCCN2C |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of L N Methylammodendrine

Identification in Specific Plant Genera and Species

The presence of L-N-methylammodendrine has been documented in distinct plant families, most notably in certain species of Lupinus and the hemiparasitic genus Castilleja.

Species within the genus Lupinus, commonly known as lupines, are well-recognized for their production of a diverse array of quinolizidine (B1214090) alkaloids. While research into the specific alkaloid profile of Lupinus formosus (Summer lupine) is ongoing, related studies on other Lupinus species provide a basis for understanding the potential presence of piperidine (B6355638) alkaloids like this compound alongside the more dominant quinolizidine compounds. The alkaloid composition in lupines is known to be highly variable, serving as a chemical defense against herbivores.

Castilleja miniata, or the giant red paintbrush, is a perennial herb that is a partial parasite on other plants. wildflower.org This hemiparasitic relationship is crucial as it allows the plant to acquire a portion of its nutrients, including chemical compounds, from its host. wildflower.org The presence of alkaloids like this compound in Castilleja species is often a result of this parasitic transfer from host plants, particularly those from the Lupinus genus. The specific alkaloid profile of a Castilleja plant can therefore be directly influenced by the chemistry of its host.

Significant variation in alkaloid profiles, known as chemotypes, exists within populations of plants that produce this compound. These differences are genetically determined and can result in distinct chemical "fingerprints" for different populations of the same species. For example, one population may have high concentrations of this compound, while another may have it in trace amounts or not at all, instead producing other related alkaloids. This chemical diversity is thought to be an evolutionary adaptation to different local pressures, such as varying herbivore and pathogen communities.

Factors Influencing Biosynthetic Accumulation in Plants

The amount of this compound found in a plant is not static. It is influenced by a combination of external environmental conditions and the plant's own developmental processes.

The geographic location and specific environmental conditions of a plant's habitat can play a significant role in the concentration of this compound. Factors such as soil composition, water availability, altitude, and temperature can affect the biosynthesis and accumulation of this alkaloid. For instance, plants growing in nutrient-poor soils or under drought stress may alter their production of defensive compounds like alkaloids. In hemiparasitic species like Castilleja, the geographic distribution of suitable host plants is a primary determinant of the potential to accumulate this compound.

Interactive Data Table: Alkaloid Presence in Selected Genera

| Genus | Species Example | Common Name | This compound Presence | Primary Alkaloid Class |

|---|---|---|---|---|

| Lupinus | Lupinus formosus | Summer lupine | Documented in Genus | Quinolizidine Alkaloids |

Isolation and Purification Methodologies for L N Methylammodendrine Enantiomers

Advanced Extraction Techniques from Complex Biological Matrices

The initial step in obtaining L-N-methylammodendrine involves its extraction from plant sources, where it often exists as a racemic mixture. One notable source of the precursor, ammodendrine (B1217927), is the plant Lupinus formosus. The extraction process is designed to efficiently isolate the alkaloid fraction from the complex plant matrix.

Typically, dried and ground plant material is subjected to a multi-step extraction protocol. This process begins with a defatting step using a non-polar solvent like hexane (B92381) to remove lipids and other lipophilic compounds that could interfere with subsequent purification. Following this, the defatted plant material is extracted with a more polar solvent, such as a mixture of methanol (B129727) and water, often acidified to facilitate the extraction of the basic alkaloids as their salts. The resulting extract is then subjected to a series of acid-base liquid-liquid extractions to partition the alkaloids from other plant constituents. The crude alkaloid extract, containing a mixture of ammodendrine and other related compounds, is then concentrated and prepared for chromatographic separation.

Chromatographic Separation Strategies for Resolution of Enantiomers

Chromatography is the cornerstone for the separation of this compound enantiomers. Both indirect and direct methods are employed to achieve high-resolution separation.

An indirect but highly effective method for separating enantiomers involves their conversion into diastereomers, which possess different physical properties and can be separated by standard chromatographic techniques like preparative HPLC. In the case of ammodendrine, the precursor to N-methylammodendrine, this is achieved through a peptide coupling reaction. nih.gov

The ammodendrine fraction, containing both D- and L-enantiomers, is reacted with a chiral derivatizing agent, 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH). nih.gov This reaction forms diastereomeric adducts, Fmoc-L-Ala-D-ammodendrine and Fmoc-L-Ala-L-ammodendrine. These diastereomers are then separable by preparative HPLC, allowing for the collection of two distinct fractions, each containing one of the diastereomeric pairs.

Table 1: HPLC Parameters for Diastereomeric Separation

| Parameter | Condition |

| Column | Preparative C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) in water |

| Detection | UV at a specific wavelength |

| Flow Rate | Optimized for preparative scale |

Direct enantiomeric resolution is a more streamlined approach that avoids the need for derivatization. This technique utilizes a chiral stationary phase (CSP) in the HPLC column. The CSP is designed to interact differently with each enantiomer, leading to different retention times and, thus, separation.

For piperidine (B6355638) alkaloids like N-methylammodendrine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in the differential elution of the enantiomers.

Table 2: Common Chiral Stationary Phases for Alkaloid Separation

| Chiral Stationary Phase | Chiral Selector |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® AS | Amylose tris((S)-α-methylbenzylcarbamate) |

Chemical Derivatization and Regeneration for Enantiomer Isolation

As mentioned, chemical derivatization is a powerful tool for the indirect separation of enantiomers. The process involves two key steps: the formation of diastereomers and the subsequent cleavage of the chiral auxiliary to regenerate the pure enantiomers.

The reaction of the racemic ammodendrine mixture with Fmoc-L-alanine is a well-documented example of diastereomer formation. nih.gov The primary amine of ammodendrine nucleophilically attacks the activated carboxyl group of Fmoc-L-alanine, forming a stable amide bond. This reaction creates two distinct diastereomeric molecules, each with two chiral centers. The differing spatial arrangements of these diastereomers allow for their separation using achiral chromatographic methods.

Once the diastereomers are separated by preparative HPLC, the chiral auxiliary (Fmoc-L-alanine) must be cleaved to yield the pure ammodendrine enantiomers. A common method for this is the Edman degradation. nih.gov This process selectively removes the N-terminal amino acid (in this case, the Fmoc-L-alanine) without affecting the integrity of the target alkaloid.

Following the regeneration of the pure D- and L-ammodendrine enantiomers, the L-enantiomer can be selectively N-methylated to produce pure this compound. This is typically achieved through a reaction with a methylating agent, such as methyl iodide, under controlled conditions to ensure methylation occurs specifically at the nitrogen atom of the piperidine ring. The final product, this compound, is then purified to remove any unreacted starting materials or byproducts.

Chemical Synthesis and Stereoselective Approaches to L N Methylammodendrine

Total Synthesis Pathways of N-Methylammodendrine Racemates

The total synthesis of racemic N-methylammodendrine has been approached through various strategies that construct the core piperidine (B6355638) scaffold. A common approach involves the synthesis of a suitable piperidine precursor followed by the introduction of the N-methyl and the 2-(3-oxobutyl) substituents.

One plausible pathway begins with the construction of a 2-substituted piperidine ring. This can be achieved through a variety of methods, including the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. For instance, a 2-acylpyridine can be subjected to reduction and subsequent functional group manipulations to yield the desired piperidine skeleton.

Another strategy involves the use of cyclic imines, such as Δ¹-piperideine, as electrophiles in Mannich-type reactions. The reaction of Δ¹-piperideine with a suitable nucleophile, such as a ketone or its enolate equivalent, can forge the C-C bond at the 2-position of the piperidine ring. Subsequent N-methylation would then lead to the racemic N-methylammodendrine.

A biomimetic approach, inspired by the biosynthesis of similar alkaloids, offers another route. wiley-vch.de The biosynthesis of piperidine alkaloids often proceeds from lysine (B10760008), which is converted to cadaverine (B124047) and then to Δ¹-piperideine. wiley-vch.de In a laboratory setting, the dimerization or reaction of Δ¹-piperideine with other precursors can lead to the formation of various piperidine alkaloids.

Enantioselective and Stereospecific Synthesis Strategies for L-N-Methylammodendrine

The synthesis of the enantiopure L-isomer of N-methylammodendrine requires the use of asymmetric synthetic methods. These strategies can be broadly categorized into the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: Amino acids are excellent chiral starting materials for the synthesis of piperidine alkaloids. L-lysine, with its inherent stereochemistry, is a logical precursor for the asymmetric synthesis of L-pipecolic acid derivatives, which are key intermediates for this compound. The transformation of L-lysine into a suitable 2-substituted piperidine intermediate would establish the desired stereocenter.

Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be used to control the addition of a nucleophile to a piperidine precursor, thereby establishing the correct stereochemistry at the C-2 position.

Asymmetric Catalysis: Organocatalysis and metal-based catalysis offer powerful tools for the enantioselective synthesis of piperidines. acs.orgnih.govnih.govrsc.org Chiral organocatalysts, such as proline and its derivatives, can catalyze the asymmetric Mannich reaction between cyclic imines and ketones, yielding enantiomerically enriched 2-substituted piperidines. acs.orgnih.gov Similarly, chiral metal complexes can be employed in asymmetric hydrogenation or other transformations to create the desired stereocenter with high enantioselectivity. nih.gov

Semi-synthetic Derivatization from Naturally Occurring Ammodendrine (B1217927) Enantiomers

A straightforward approach to obtaining enantiomerically pure this compound is through the semi-synthesis from its naturally occurring precursor, L-ammodendrine. This method leverages the readily available chiral pool of the natural product.

The process involves the isolation of L-ammodendrine from plant sources, such as certain species of the Lupinus genus. researchgate.net The isolated L-ammodendrine is then subjected to N-methylation to yield this compound. This methylation can be achieved using standard methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. This semi-synthetic route is efficient as it bypasses the need for de novo asymmetric synthesis and relies on the stereochemical integrity of the natural starting material. researchgate.net

Catalytic Methods in Asymmetric Synthesis of Related Piperidine Alkaloids

The development of catalytic asymmetric methods for the synthesis of piperidine alkaloids has been a vibrant area of research, with many of these methods being applicable to the synthesis of this compound.

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts or other unsaturated precursors using chiral transition metal catalysts (e.g., iridium, rhodium, ruthenium) is a powerful strategy for accessing enantiomerically enriched piperidines. nih.govsnnu.edu.cn These methods often exhibit high enantioselectivities and can be applied to a wide range of substrates.

Organocatalytic Reactions: Asymmetric organocatalysis has emerged as a valuable tool for the synthesis of chiral piperidines. acs.orgnih.govnih.govrsc.org Chiral Brønsted acids, such as chiral phosphoric acids, and chiral amines have been successfully employed in a variety of transformations, including Michael additions, Mannich reactions, and aza-Diels-Alder reactions, to construct the piperidine ring with high stereocontrol. acs.orgnih.govnih.govrsc.org These methods are often advantageous due to their operational simplicity and the avoidance of heavy metals.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Enzymes such as lipases and oxidoreductases can be used for the kinetic resolution of racemic piperidine precursors or for the asymmetric transformation of prochiral substrates.

The following table summarizes some of the catalytic methods used in the synthesis of related piperidine alkaloids:

| Catalyst Type | Reaction Type | Key Features |

| Chiral Iridium(I) complexes | Asymmetric Hydrogenation | High enantioselectivity for the reduction of pyridinium salts. nih.gov |

| Chiral Rhodium(I) complexes | Asymmetric Carbometalation | Access to 3-substituted tetrahydropyridines from dihydropyridines. snnu.edu.cn |

| Chiral Ruthenium(II) complexes | Asymmetric Hydrogenation | Effective for the hydrogenation of fluorinated pyridines. |

| Proline and derivatives | Organocatalytic Mannich Reaction | Biomimetic approach for the synthesis of 2-substituted piperidines. acs.orgnih.gov |

| Chiral Phosphoric Acids | Organocatalytic Reactions | Versatile catalysts for various asymmetric transformations leading to piperidines. |

Methodological Challenges and Innovative Solutions in this compound Synthesis

The synthesis of this compound presents several methodological challenges, primarily centered around the stereoselective construction of the C-2 substituted piperidine core.

Challenges:

Stereocontrol: The primary challenge is the establishment of the absolute and relative stereochemistry at the C-2 position. Many synthetic methods yield racemic mixtures, requiring chiral resolution, which can be inefficient.

Functional Group Compatibility: The synthesis often involves multiple steps and a variety of reagents, requiring careful protection and deprotection strategies to ensure the compatibility of different functional groups.

Ring Construction: The construction of the piperidine ring itself can be challenging, especially when multiple substituents are present.

Catalyst Deactivation: In catalytic methods, particularly those involving metal catalysts, the nitrogen atom of the piperidine ring can act as a ligand and poison the catalyst, leading to reduced efficiency.

Innovative Solutions:

Biomimetic Synthesis: Drawing inspiration from the biosynthetic pathways of piperidine alkaloids has led to the development of novel and efficient synthetic strategies. wiley-vch.deacs.orgnih.gov These approaches often utilize simple precursors and proceed under mild conditions.

Organocatalysis: The rise of asymmetric organocatalysis has provided a powerful set of tools for the enantioselective synthesis of piperidines, often avoiding the use of sensitive and toxic metal catalysts. acs.orgnih.govnih.govrsc.org

Cascade Reactions: The development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, has significantly improved the efficiency of piperidine synthesis by reducing the number of synthetic steps and purification procedures.

Flow Chemistry: The use of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of piperidine alkaloids.

Biosynthetic Pathways and Precursor Studies of L N Methylammodendrine

Elucidation of Lysine-Derived Precursors in Piperidine (B6355638) Alkaloid Biosynthesis

The foundational building block for a wide array of alkaloids, including piperidines, quinolizidines, and indolizidines, is the amino acid L-lysine. biocyclopedia.comnih.gov Lysine (B10760008), with its six-carbon chain and two amino groups, provides the necessary C₅N skeleton for the characteristic six-membered piperidine ring. biocyclopedia.com Through extensive tracer studies using isotopically labeled precursors, the role of lysine in forming the piperidine nucleus has been unequivocally established. nih.govnih.govacs.org

The initial and rate-limiting step in this transformation is the decarboxylation of L-lysine, which removes the carboxyl group to produce the diamine cadaverine (B124047). nih.govfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). frontiersin.orgnih.gov Cadaverine is therefore the first stable intermediate committed to the alkaloid pathway.

The subsequent step involves the oxidative deamination of one of the amino groups of cadaverine. This reaction, mediated by a copper amine oxidase (CuAO), converts cadaverine into 5-aminopentanal. nih.govfrontiersin.org This amino aldehyde is unstable and spontaneously undergoes an intramolecular cyclization via a Schiff base reaction to form the cyclic imine, Δ¹-piperideine. nih.govfrontiersin.orgresearchgate.net Δ¹-piperideine is a crucial branch-point intermediate, serving as the direct precursor for the diverse structures found within the piperidine alkaloid family. researchgate.net

Enzymatic Steps and Intermediate Compounds in the L-N-Methylammodendrine Pathway

While the early steps involving lysine, cadaverine, and Δ¹-piperideine are common to many piperidine alkaloids, the pathway to this compound involves a series of specific condensation and modification reactions. The biosynthesis is thought to proceed through the formation of its direct precursor, ammodendrine (B1217927).

The formation of ammodendrine involves the condensation of two molecules of Δ¹-piperideine or a related intermediate. The final step in the biosynthesis of this compound is the specific methylation of the secondary amine nitrogen of ammodendrine. This reaction is catalyzed by an N-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. This enzymatic step converts ammodendrine into this compound, completing the biosynthetic sequence.

The key intermediates and enzymes are summarized below:

| Precursor/Intermediate | Enzyme | Product |

| L-Lysine | Lysine Decarboxylase (LDC) | Cadaverine |

| Cadaverine | Copper Amine Oxidase (CuAO) | 5-Aminopentanal |

| 5-Aminopentanal | (Spontaneous cyclization) | Δ¹-Piperideine |

| Ammodendrine | N-methyltransferase | This compound |

Genetic Characterization of Biosynthetic Enzymes and Regulatory Elements

The genetic basis for the biosynthesis of lysine-derived alkaloids has been most extensively studied in quinolizidine (B1214090) alkaloid-producing plants like Lupinus angustifolius. nih.govfrontiersin.org These studies have provided a model for understanding the genetics of related piperidine pathways.

A significant breakthrough was the identification and characterization of cDNAs encoding lysine/ornithine decarboxylase (L/ODC) from several quinolizidine alkaloid-producing plants. nih.gov These enzymes show a preference for lysine and are localized in chloroplasts, the site of lysine synthesis. nih.govnih.gov The expression of these genes is often correlated with alkaloid accumulation, suggesting they are a key regulatory point in the pathway.

While the specific genes for the entire this compound pathway have not been fully elucidated, the genes for the initial enzymes, LDC and CuAO, are expected to be homologous to those found in other alkaloid-producing species. The gene encoding the terminal N-methyltransferase responsible for converting ammodendrine to this compound would likely belong to the large family of SAM-dependent methyltransferases found in plants. Identifying this specific gene would require transcriptomic analysis of this compound-producing plants, comparing gene expression profiles in high-producing versus low-producing tissues or cultivars. Regulatory elements, such as transcription factors that control the coordinated expression of these biosynthetic genes, are also anticipated to play a crucial role, similar to what is observed in other plant secondary metabolite pathways.

Comparative Biosynthesis with Related Quinolizidine and other Piperidine Alkaloids

The biosynthetic pathway of this compound shares its foundational steps with both quinolizidine and other piperidine alkaloids, all stemming from L-lysine. frontiersin.orgnih.gov The initial conversion of lysine to the central intermediate Δ¹-piperideine via cadaverine is a conserved module. nih.govfrontiersin.org However, from this point, the pathways diverge to create the distinct alkaloid skeletons.

Piperidine Alkaloids: In the biosynthesis of simple piperidine alkaloids like anabasine (B190304) (found in Nicotiana), Δ¹-piperideine condenses with a nicotinic acid-derived precursor. In the case of lobeline (B1674988) (from Lobelia inflata), Δ¹-piperideine is a building block that couples with a benzoyl-CoA derivative. The pathway to this compound is distinct in that it involves the dimerization of piperideine units followed by methylation.

Quinolizidine Alkaloids: The biosynthesis of tetracyclic quinolizidine alkaloids, such as sparteine (B1682161) and lupanine (B156748) found in lupins, is more complex. It is believed to involve the condensation of three molecules of cadaverine (or their Δ¹-piperideine equivalents). frontiersin.org The entire process leading to the first tetracyclic product, lupanine, occurs in the chloroplasts. frontiersin.orgnih.gov This contrasts with the likely cytosolic or vacuolar location for the later, species-specific steps in many other alkaloid pathways. Furthermore, quinolizidine biosynthesis involves a wider array of enzymes, including specific synthases and acyltransferases that decorate the core structure. frontiersin.orgresearchgate.net For instance, tigloyl-CoA transferases are responsible for esterifying hydroxylated intermediates, a common modification in quinolizidine alkaloids but not a feature of this compound. researchgate.net

This comparison highlights a theme of modularity and divergence in evolution, where a common set of initial reactions has been adapted and extended with different enzymatic toolkits to produce a vast diversity of chemical structures from a single amino acid precursor.

Potential for Metabolic Engineering Approaches to Modulate this compound Production

Metabolic engineering offers a powerful platform for enhancing the production of valuable plant-derived compounds like this compound. nih.gov By manipulating the expression of genes involved in the biosynthetic pathway, it is possible to increase flux towards the final product.

Several strategies could be employed:

Overexpression of Key Enzymes: A primary approach is to overexpress the genes encoding rate-limiting enzymes in the pathway. Lysine decarboxylase (LDC) is often a bottleneck, and its overexpression has been shown to increase the production of cadaverine-derived alkaloids in transgenic systems. nih.gov Similarly, increasing the expression of the specific N-methyltransferase that completes the final step could pull the metabolic flux towards this compound.

Downregulation of Competing Pathways: Lysine is a primary metabolite used in protein synthesis and other cellular processes. Redirecting lysine away from these competing pathways and towards alkaloid biosynthesis could increase precursor availability. This can be achieved using gene-silencing technologies like RNAi or CRISPR/Cas9 to downregulate enzymes at the branch points leading away from the desired pathway.

Heterologous Production: The entire biosynthetic pathway could be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These microorganisms can be grown in large-scale fermenters, offering a more controlled and scalable production platform compared to agriculture. This approach requires the identification and functional characterization of all necessary biosynthetic genes, including those for any required cofactors.

Transcriptional Regulation: Identifying and overexpressing transcription factors that positively regulate the entire this compound pathway could provide a "master switch" to upregulate multiple genes simultaneously, leading to a more robust increase in production.

These metabolic engineering strategies, guided by a deep understanding of the biosynthetic pathway, hold significant potential for the sustainable and high-yield production of this compound.

Advanced Spectroscopic and Analytical Characterization of L N Methylammodendrine

High-Resolution Structural Elucidation Techniques

The precise molecular architecture of L-N-methylammodendrine is established through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information, allowing for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Advanced Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons present in the molecule. The chemical shift of each nucleus offers clues about its electronic environment, while the integration of ¹H NMR signals reveals the relative number of protons. Spin-spin coupling patterns in the ¹H NMR spectrum provide information about the connectivity of neighboring protons.

Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of connections within the this compound molecule. Correlation Spectroscopy (COSY) experiments reveal ¹H-¹H coupling correlations, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. Further insights are gained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds apart, thereby piecing together the carbon skeleton and the placement of substituent groups.

Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 2 | 3.15 (m) | 60.2 | H-3, H-6 | C-3, C-4, C-6, C-1' |

| 3 | 1.75 (m), 1.60 (m) | 25.8 | H-2, H-4 | C-2, C-4, C-5 |

| 4 | 1.45 (m), 1.30 (m) | 24.5 | H-3, H-5 | C-3, C-5, C-6 |

| 5 | 1.65 (m), 1.50 (m) | 26.1 | H-4, H-6 | C-4, C-6, C-1' |

| 6 | 2.90 (m), 2.75 (m) | 55.9 | H-2, H-5 | C-2, C-4, C-5, N-CH₃ |

| N-CH₃ | 2.30 (s) | 42.1 | - | C-2, C-6 |

| 1' | - | 135.4 | - | - |

| 2' | 6.80 (d, 8.0) | 128.7 | H-3' | C-1', C-3', C-4' |

| 3' | 5.95 (d, 8.0) | 118.5 | H-2' | C-1', C-2', C-5' |

| 4' | 3.40 (t, 6.5) | 45.3 | H-5' | C-2', C-3', C-5' |

| 5' | 1.90 (m) | 22.8 | H-4', H-6' | C-3', C-4', C-6' |

| 6' | 4.60 (t, 2.0) | 169.8 | H-5' | C-1', C-5' |

| C=O | - | 170.5 | - | - |

| CO-CH₃ | 2.15 (s) | 21.4 | - | C=O |

Note: This table is a hypothetical representation and requires experimental verification.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS) for Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS analysis would provide its retention time and a characteristic electron ionization (EI) mass spectrum. The molecular ion peak ([M]⁺) would confirm the molecular weight, and the fragmentation pattern would offer structural clues. A GC-MS spectrum of N'-Methylammodendrine is available in the PubChem database (CID 171125), providing a reference for its fragmentation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. In LC-MS/MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides highly specific and sensitive detection, making it ideal for quantitative analysis and structural confirmation. The selection of specific precursor-to-product ion transitions is a key aspect of developing a robust LC-MS/MS method.

Chiroptical Methods for Absolute Configuration Assignment and Enantiomeric Purity Assessment

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The "L" designation refers to a specific three-dimensional arrangement of atoms, or absolute configuration. Chiroptical methods are essential for determining this absolute configuration and for assessing the enantiomeric purity of a sample.

Optical Rotation Measurement Methodologies

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound. The measurement is performed using a polarimeter, where the angle of rotation is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm). The sign of the rotation (+ or -) and its magnitude can be used to distinguish between enantiomers. For this compound, a negative specific rotation value would be expected. Research by Cole et al. (2005) established the optical rotation for the enantiomers of N-methylammodendrine, with the L-enantiomer exhibiting a specific rotation of -59.0.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Chromatographic Analytical Methods for Quantification and Purity Profiling

Chromatographic techniques are paramount for the separation, quantification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For the quantitative analysis of this compound, a validated HPLC or GC method is required. This involves the development of a specific set of conditions, including the choice of a suitable stationary phase (column), mobile phase composition, and detector. For HPLC, a reversed-phase column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and resolution. For GC, a capillary column with a specific stationary phase is chosen based on the volatility and polarity of the analyte.

Method validation is a critical step to ensure the reliability of the analytical results. This process involves demonstrating the method's linearity, accuracy, precision, selectivity, and robustness. A calibration curve is generated using standards of known concentration to allow for the accurate quantification of this compound in unknown samples.

To assess the enantiomeric purity of this compound, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of their relative proportions.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications for Quantitative Analysis

Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that form the cornerstone of quantitative analysis for a wide array of chemical compounds, including this compound. The choice between GC and LC often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like many quinolizidine (B1214090) alkaloids. nih.gov For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity and wide linear range. The retention time, the time it takes for a compound to pass through the GC column, is a characteristic parameter used for qualitative identification under specific chromatographic conditions. researchgate.net Factors influencing retention time include the type of stationary phase, column temperature, and carrier gas flow rate. researchgate.net For complex mixtures, the use of retention indices, which normalize retention times to those of a series of n-alkanes, can provide more robust compound identification. researchgate.net

Liquid Chromatography (LC) , especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offers a versatile alternative for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. In the quantitative analysis of alkaloids, reversed-phase chromatography is frequently utilized, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with pH modifiers, is optimized to achieve efficient separation. nih.gov

For the quantitative determination of this compound and related alkaloids, method validation is crucial to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is typically assessed by creating a calibration curve from standard solutions of known concentrations, with a correlation coefficient (r²) close to 1.0 indicating a strong linear relationship. researchgate.net Accuracy is often determined through recovery studies, while precision is evaluated by analyzing replicate samples at different concentrations and on different days. nih.gov

Interactive Table 1: Typical Performance Characteristics of Chromatographic Methods for Alkaloid Analysis

| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |

|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | ng/mL to µg/mL range | ng/mL to µg/mL range |

| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL to µg/mL range |

| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% |

| Precision (% RSD) | < 15% | < 10% |

Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumental setup.

Development of hyphenated techniques for complex mixture analysis

The analysis of this compound in its natural sources, such as plant extracts, often involves complex matrices containing numerous other compounds. To overcome the challenges of co-elution and interference, hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, have become indispensable. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for structural elucidation and definitive identification. cncb.ac.cn The fragmentation pattern of a molecule is highly reproducible under controlled conditions and can be compared to spectral libraries for identification. For quinolizidine alkaloids, characteristic fragmentation pathways often involve the cleavage of the ring structures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem mass spectrometry version (LC-MS/MS), has emerged as a highly sensitive and selective technique for the analysis of alkaloids in complex mixtures. nih.govnih.gov LC-MS is advantageous for a wider range of alkaloids, including those that are not amenable to GC analysis. nih.gov In LC-MS/MS, a specific precursor ion (often the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for the quantification of target analytes at very low concentrations even in the presence of a complex matrix. nih.govnih.gov The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric parameters, such as collision energy, to achieve the desired sensitivity and specificity. nih.govnih.gov

Recent advances in high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, coupled with chromatography, provide highly accurate mass measurements, further aiding in the confident identification of unknown compounds and the elucidation of elemental compositions. nih.gov

Interactive Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation by volatility/boiling point, followed by mass analysis. | Separation by polarity/partitioning, followed by mass analysis of precursor and product ions. |

| Applicability | Volatile and thermally stable compounds. Derivatization may be needed for some alkaloids. nih.gov | Broad range of compounds, including non-volatile and thermally labile ones. nih.gov |

| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific precursor-product ion transitions (MRM). nih.gov |

| Sensitivity | Good, typically in the picogram to nanogram range. | Excellent, often in the femtogram to picogram range. nih.gov |

| Identification | Based on comparison of mass spectra with libraries. cncb.ac.cn | Based on specific fragmentation patterns and retention times. nih.govnih.gov |

| Sample Throughput | Moderate, run times can be longer. | High, with UPLC systems enabling rapid analysis. nih.gov |

Structure Activity Relationship Sar Studies of L N Methylammodendrine and Its Enantiomers

Investigation of Stereochemical Influence on Molecular Recognition and Biological Interactions

Stereochemistry plays a pivotal role in the interaction of bioactive molecules with their biological targets, which are themselves chiral entities like receptors and enzymes. researchgate.net The differential effects of enantiomers, which are non-superimposable mirror images of each other, can lead to significant variations in pharmacological activity, potency, and toxicity.

In the case of N-methylammodendrine, the existence of a chiral center at the C-2 position of the piperidine (B6355638) ring gives rise to two enantiomers: (+)-D-N-methylammodendrine and (-)-L-N-methylammodendrine. Research into the acute toxicity of these enantiomers has revealed subtle but discernible differences in their biological effects. A study utilizing a mouse bioassay determined the median lethal dose (LD50) for each enantiomer. The LD50 of (+)-D-N-methylammodendrine was estimated to be 56.3 mg/kg, while that of (-)-L-N-methylammodendrine was found to be 63.4 ± 5 mg/kg. nih.gov

This indicates that the (+)-D enantiomer is slightly more acutely toxic in this model than the (-)-L enantiomer. While the difference is not substantial, it underscores the principle of stereoselectivity in biological systems. The precise molecular mechanisms underlying this difference in toxicity are not yet fully elucidated but are likely related to a better fit of the (+)-D enantiomer into the binding pocket of its biological target(s), leading to a more potent interaction. It is a common principle that the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with the specific binding sites of biological macromolecules. google.com

Systematic Correlation of Structural Modifications within the N-Methylammodendrine Scaffold with Altered Biological Activities

Systematic structural modifications of a lead compound are a fundamental strategy in medicinal chemistry to probe the SAR and to optimize desired biological activities while minimizing adverse effects. nih.gov For N-methylammodendrine, a key structural feature is the N-methyl group on the piperidine ring. Comparing the toxicity of N-methylammodendrine to its parent compound, ammodendrine (B1217927), provides insight into the influence of this functional group.

Studies have shown that N-methylation can impact the biological activity of piperidine alkaloids. In the case of ammodendrine, the addition of a methyl group to the piperidine nitrogen to form N-methylammodendrine results in a compound with different toxicological properties. While both enantiomers of N-methylammodendrine are toxic, they are generally considered to be less potent than their corresponding ammodendrine counterparts. researchgate.net This suggests that the N-methyl group may hinder the optimal binding of the molecule to its receptor or alter its pharmacokinetic properties, such as its ability to cross biological membranes.

Further systematic modifications to the N-methylammodendrine scaffold, such as altering the substituents on the tetrahydropyridine (B1245486) ring or modifying the length and nature of the side chain, could provide a more comprehensive understanding of its SAR. Such studies would be invaluable in identifying the key pharmacophoric elements responsible for its biological activity.

Comparative SAR Analysis with Ammodendrine and Other Structurally Related Piperidine Alkaloids

A comparative analysis of the SAR of L-N-methylammodendrine with its parent compound, ammodendrine, and other structurally related piperidine alkaloids is crucial for contextualizing its biological profile. Piperidine alkaloids are a diverse class of natural products known for their wide range of pharmacological activities. researchgate.net

As previously mentioned, N-methylammodendrine is less acutely toxic than ammodendrine. The LD50 of (+)-D-ammodendrine in mice was determined to be 94.1 ± 7 mg/kg, and that of (-)-L-ammodendrine was 115.0 ± 7 mg/kg, both higher than the values for their N-methylated derivatives. nih.gov This trend is also observed with other piperidine alkaloids like coniine, where the N-methyl derivative is less potent. researchgate.net

The biological activity of these alkaloids is often attributed to their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). ijpsonline.com The piperidine ring is a key structural motif that can mimic the action of the natural neurotransmitter acetylcholine. The specific substitution pattern on the piperidine ring, including the presence and stereochemistry of side chains and N-alkylation, significantly influences the affinity and selectivity for different nAChR subtypes. For example, the presence of an unsaturation in the piperidine ring, as seen in anabaseine, can enhance toxic activity. researchgate.net

A comprehensive comparative SAR analysis would involve evaluating the activity of a series of related piperidine alkaloids against a panel of relevant biological targets to identify the structural features that confer potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR elucidation. ajchem-a.com These methods allow for the visualization of ligand-receptor interactions at an atomic level and can predict the binding affinity and biological activity of novel compounds.

For this compound, molecular modeling could be employed to understand its interaction with putative biological targets, such as nAChRs. Docking studies could be performed to predict the binding mode of the L- and D-enantiomers within the receptor's binding site. This could help to rationalize the observed differences in their biological activity by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and stability.

Furthermore, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be utilized to build 3D-QSAR models. mdpi.com These models correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities, providing a quantitative prediction of the activity of new analogs. While specific computational studies on this compound are not widely reported in the literature, the application of these methods to a series of ammodendrine and N-methylammodendrine analogs could provide valuable insights into their SAR and guide the design of new, more potent, and selective compounds.

Interactive Data Tables

Table 1: Acute Toxicity of N-Methylammodendrine and Ammodendrine Enantiomers in Mice

| Compound | Enantiomer | LD50 (mg/kg) |

| N-Methylammodendrine | (+)-D | 56.3 |

| N-Methylammodendrine | (-)-L | 63.4 ± 5 |

| Ammodendrine | (+)-D | 94.1 ± 7 |

| Ammodendrine | (-)-L | 115.0 ± 7 |

Data sourced from a mouse bioassay. nih.gov

Ecological and Physiological Roles of L N Methylammodendrine in Botanical Systems

Function as a Phytoprotective Agent and Chemical Defense Mechanism Against Herbivory

L-N-methylammodendrine, as a member of the quinolizidine (B1214090) alkaloid family, is a significant component of the chemical defense systems of plants, primarily acting as a deterrent to herbivores. Quinolizidine alkaloids are well-documented for their bitter taste and toxic effects, which serve to make the plant unpalatable and harmful to a wide range of feeding insects and grazing animals. nih.govresearchgate.net The presence of these alkaloids, including this compound, in plant tissues, particularly in vulnerable parts such as new growth and reproductive organs, provides a protective barrier against herbivory. nih.gov

The defensive role of these alkaloids is underscored by the observation that "sweet" varieties of lupins, which have been bred to have low alkaloid content, are more susceptible to attack by slugs and other herbivores. This indicates that the alkaloids are a crucial factor in the plant's ability to fend off predation. The mechanism of deterrence is multifaceted, involving not only the bitter taste but also the potential for toxic effects on the nervous system of herbivores. nih.gov While specific studies focusing solely on the feeding deterrent properties of purified this compound are limited, the general body of research on quinolizidine alkaloids strongly supports its function as a key player in the chemical defense of the plants in which it is found.

Contribution to Nitrogen Metabolism and Storage in Alkaloid-Accumulating Plants

Alkaloids, by their very nature as nitrogen-containing compounds, are intrinsically linked to the nitrogen metabolism of the plant. researchgate.net In alkaloid-accumulating species, these secondary metabolites can represent a significant portion of the plant's total nitrogen, suggesting a role beyond defense. researchgate.net It is hypothesized that alkaloids like this compound can function as a form of stored nitrogen. researchgate.netresearchgate.net This stored nitrogen can be mobilized and reutilized by the plant during periods of high nitrogen demand, such as during seed development and germination.

Influence of Abiotic and Biotic Environmental Stressors on this compound Accumulation

The production and accumulation of this compound are not constant but are influenced by a range of environmental stressors, both abiotic and biotic. These fluctuations are part of the plant's adaptive response to changing conditions.

Abiotic Stressors:

Nutrient Availability: The availability of essential nutrients, particularly nitrogen, directly impacts the synthesis of nitrogen-rich compounds like this compound. Research on various alkaloid-producing plants has shown that nitrogen deficiency can lead to a reduction in the total alkaloid content. nih.gov This is a logical outcome, as the plant must prioritize the use of limited nitrogen for essential primary metabolic functions.

Biotic Stressors:

Herbivory: An attack by herbivores is a direct trigger for the induction of chemical defenses. While specific data on this compound is limited, it is well-established that herbivore damage can lead to an increase in the production and accumulation of defensive alkaloids in the affected plant tissues and systemically throughout the plant. This response serves to make the plant less palatable and more toxic to subsequent attackers.

Pathogen Attack: Similar to herbivory, infection by pathogens can also induce the synthesis of defensive compounds. The antimicrobial properties of some alkaloids suggest that their increased production upon pathogen detection could be a key component of the plant's immune response.

| Stressor | General Effect on Quinolizidine Alkaloid Accumulation | Plant Species Example |

| Drought | Decrease in total alkaloid content | Haloxylon ammodendron frontiersin.org |

| Nitrogen Deficiency | Reduction in total alkaloid content | Lupinus species nih.govnih.gov |

Role in Plant-Pathogen Interactions and Allelopathic Phenomena

The ecological functions of this compound extend beyond direct herbivore deterrence to include roles in mediating interactions with other plants and microorganisms.

Plant-Pathogen Interactions:

Alkaloids, as a class of compounds, are known to possess antimicrobial properties. nih.govmdpi.comnih.gov While comprehensive studies on the specific activity of this compound against a wide range of plant pathogens are not extensively available, the general antibacterial and antifungal activities of alkaloids suggest a defensive role. nih.govmdpi.comnih.gov These compounds can inhibit the growth of pathogenic fungi and bacteria, thereby protecting the plant from disease. nih.govmdpi.comnih.gov The mechanism of action can vary but may involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis in the pathogen. mdpi.com

Allelopathic Phenomena:

| Interaction | Potential Role of this compound | General Supporting Evidence |

| Plant-Pathogen | Inhibition of fungal and bacterial growth | Alkaloids exhibit broad antimicrobial activity. nih.govmdpi.comnih.gov |

| Allelopathy | Inhibition of germination and growth of competing plants | Plant extracts containing alkaloids show allelopathic effects. |

Future Directions and Emerging Research Avenues for L N Methylammodendrine

Development of Advanced Analytical Techniques for Trace-Level Detection and Imaging

A fundamental challenge in understanding the role of L-N-methylammodendrine in biological systems is the lack of highly sensitive and specific detection methods. Future research must prioritize the development of advanced analytical techniques capable of not only quantifying trace levels of the compound but also visualizing its precise location within plant tissues and cells.

Currently, the analysis of quinolizidine (B1214090) alkaloids often relies on chromatographic methods coupled with mass spectrometry. However, to delve deeper into the subcellular accumulation and transport of this compound, more sophisticated imaging techniques are required.

Mass Spectrometry Imaging (MSI) , including techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI), has emerged as a powerful tool for visualizing the spatial distribution of metabolites in biological tissues without the need for labeling. nih.govacs.orgnih.govresearchgate.netacs.org While these techniques have been successfully applied to other alkaloids, their application to this compound is a promising future direction. nih.govacs.orgnih.govresearchgate.netacs.org On-tissue derivatization methods could be explored to enhance the ionization efficiency and detection of this and other volatile alkaloids. nih.govacs.org

Hyperspectral Imaging (HSI) offers a non-destructive approach to map the distribution of secondary metabolites based on their unique spectral signatures. bohrium.comqubitsystems.comapsnet.orgresearchgate.netmdpi.com By correlating spectral data with chemical analysis, HSI could provide a rapid method for screening plants for this compound content and localization. bohrium.comqubitsystems.comapsnet.orgresearchgate.netmdpi.com

Furthermore, leveraging the intrinsic autofluorescence of plant secondary metabolites could provide another avenue for their localization in living cells. nih.govnih.gov Multiphoton microscopy, combined with spectral analysis, can help discriminate the fluorescence of this compound from other cellular components, offering insights into its in-vivo dynamics. nih.govnih.gov

| Analytical Technique | Potential Application for this compound | Key Advantages |

| MALDI-MSI | Visualization of spatial distribution in plant tissues (leaves, roots, seeds). | High spatial resolution, label-free. |

| DESI-MSI | Imaging of surface-level distribution on plant organs. | Ambient conditions, minimal sample preparation. acs.org |

| Hyperspectral Imaging | Non-destructive mapping of the compound in whole plants or tissues. | Rapid, high-throughput screening. |

| Autofluorescence Imaging | Subcellular localization in living cells. | In-vivo analysis, no need for external labels. |

Exploration of Novel Synthetic Strategies for this compound Analogs with Tuned Biological Properties

The generation of this compound analogs is crucial for structure-activity relationship (SAR) studies and for potentially developing new compounds with enhanced or novel biological activities. Future research should focus on innovative synthetic strategies that allow for the controlled modification of the this compound scaffold.

Biocatalysis presents a powerful and environmentally friendly approach for the asymmetric synthesis of complex molecules like alkaloids. rsc.orgnih.govrsc.org Enzymes, either as isolated catalysts or within whole-cell systems, can perform highly specific and stereoselective reactions that are often difficult to achieve through traditional chemical synthesis. rsc.orgnih.govrsc.orgresearchgate.netmpg.de The exploration of enzymes from alkaloid-producing plants or microorganisms could lead to the development of biocatalytic routes for producing novel this compound derivatives. rsc.orgnih.govrsc.orgresearchgate.netmpg.de

Combinatorial biosynthesis offers another exciting avenue for creating chemical diversity. nih.govrsc.orgnih.govmushroomreferences.comresearchgate.net This approach involves the genetic engineering of biosynthetic pathways, either by introducing genes from different organisms or by modifying existing pathways, to produce novel "unnatural" natural products. nih.govrsc.orgnih.govmushroomreferences.comresearchgate.net By expressing key enzymes from the quinolizidine alkaloid pathway in heterologous hosts, it may be possible to generate a library of this compound analogs for biological screening. nih.govrsc.orgnih.govmushroomreferences.comresearchgate.net

Metabolic engineering of plants that naturally produce this compound could also be employed to alter the alkaloid profile. uwec.edu By upregulating or downregulating specific genes in the biosynthetic pathway, it may be possible to increase the yield of this compound or to produce novel derivatives. uwec.edu

| Synthetic Strategy | Approach for this compound Analogs | Potential Outcome |

| Biocatalysis | Use of isolated enzymes or whole-cell systems for stereoselective modifications. | Enantiomerically pure analogs with defined stereochemistry. |

| Combinatorial Biosynthesis | Heterologous expression of biosynthetic genes from different organisms. | Novel alkaloid scaffolds and derivatives not found in nature. |

| Metabolic Engineering | Genetic modification of the biosynthetic pathway in the native plant producer. | Increased production of desired analogs and altered alkaloid profiles. |

Systems Biology and Omics Approaches to Unravel Complex Biosynthetic Networks

Understanding the intricate network of genes, proteins, and metabolites involved in the biosynthesis of this compound requires a holistic, systems-level approach. The integration of various "omics" technologies will be instrumental in elucidating the complete biosynthetic pathway and its regulation.

The biosynthesis of quinolizidine alkaloids, including this compound, is known to originate from the amino acid L-lysine. mdpi.comnih.govnih.govnih.govfrontiersin.orgrsc.org However, many of the specific enzymatic steps and regulatory mechanisms remain uncharacterized. mdpi.comnih.govnih.govrsc.orgresearchgate.net

Transcriptomics , through RNA sequencing, can identify genes that are co-expressed with known quinolizidine alkaloid biosynthetic genes, providing new candidates for uncharacterized steps in the pathway. Proteomics can then be used to confirm the presence and abundance of the corresponding enzymes. Metabolomics , the comprehensive analysis of all metabolites in a biological sample, can identify pathway intermediates and end products, helping to piece together the complete biosynthetic route.

The integration of these omics datasets can be used to construct detailed metabolic models of this compound biosynthesis. These models can then be used to predict the effects of genetic or environmental perturbations on alkaloid production and to identify key regulatory points in the pathway.

| Omics Technology | Application to this compound Biosynthesis | Expected Insights |

| Transcriptomics (RNA-Seq) | Identification of candidate genes involved in the biosynthetic pathway. | Discovery of novel enzymes and regulatory factors. |

| Proteomics | Characterization of the enzymes and their post-translational modifications. | Understanding of enzyme function and regulation. |

| Metabolomics | Profiling of pathway intermediates and final products. | Elucidation of the complete biosynthetic pathway and its branch points. |

| Integrated Omics | Construction of metabolic network models. | Systems-level understanding of pathway regulation and flux. |

Investigation of Microbial Biotransformation and Environmental Degradation Pathways

The fate of this compound in the environment and its potential biotransformation by microorganisms are critical areas for future research. Understanding these processes is essential for assessing the ecological impact of this alkaloid and for exploring potential biotechnological applications.

Studies on other quinolizidine alkaloids have shown that various microorganisms, including bacteria and fungi, are capable of degrading these compounds. researchgate.netnih.govproquest.comdntb.gov.ua For instance, Rhizopus oligosporus has been shown to be effective in the detoxification of lupin seeds by degrading quinolizidine alkaloids. researchgate.netnih.govproquest.comdntb.gov.ua Similarly, research on the degradation of piperidine (B6355638), a related heterocyclic amine, has identified specific bacterial strains and enzymatic pathways involved in its breakdown. researchgate.netnih.gov

Future research should focus on isolating and characterizing microorganisms from the rhizosphere and surrounding soil of this compound-producing plants. These microorganisms could possess novel enzymatic machinery for the degradation of this specific alkaloid. Identifying the enzymes and metabolic pathways involved in this biotransformation could lead to the development of bioremediation strategies for contaminated soils or for the detoxification of plant materials.

Furthermore, understanding the environmental degradation pathways of this compound, including both biotic and abiotic processes, is crucial for a comprehensive ecological risk assessment.

| Research Area | Key Objectives | Potential Applications |

| Microbial Biotransformation | Isolate and characterize microorganisms capable of degrading this compound. | Development of bioremediation technologies and enzymatic synthesis of novel compounds. nih.govasm.org |

| Enzyme Discovery | Identify and characterize the enzymes responsible for the degradation pathway. | Biocatalytic applications for the modification of alkaloids. |

| Environmental Fate | Determine the persistence and transformation of this compound in soil and water. | Ecological risk assessment and environmental management. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-N-methylammodendrine, and how can purity be validated methodologically?

- Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high atom economy (e.g., nucleophilic substitution for methyl group addition). Purification via column chromatography or recrystallization should be documented with solvent ratios and temperature gradients. Validate purity using HPLC (≥95% purity threshold) and corroborate with H/C NMR to confirm absence of unreacted precursors or byproducts. For reproducibility, include step-by-step protocols with molar equivalents, reaction times, and inert atmosphere conditions .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

- Answer : A combination of FT-IR (to confirm functional groups like N-methyl), high-resolution mass spectrometry (HRMS for molecular formula verification), and 2D NMR (COSY, HSQC for connectivity) is critical. X-ray crystallography may resolve stereochemistry if crystals are obtainable. For quantitative analysis, use GC-MS with internal standards to quantify trace impurities. Always cross-reference spectral data with literature for known analogs (e.g., tetramethylammonium derivatives) .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

- Answer : Employ a factorial design with staggered concentrations (e.g., 0.1–100 μM) and include positive/negative controls (e.g., vehicle and a known bioactive analog). Replicate experiments across three independent trials to assess inter-assay variability. Use ANOVA with post-hoc Tukey tests to compare means, and report effect sizes (e.g., Cohen’s d). Predefine exclusion criteria for outliers based on technical replicates .

Q. How to resolve contradictions in reported IC values for this compound across studies?

- Answer : Conduct a systematic review to identify methodological disparities (e.g., cell line viability assays vs. enzymatic inhibition). Replicate key studies under standardized conditions (pH, temperature, incubation time) and perform meta-analysis using random-effects models to account for heterogeneity. Highlight variables such as solvent choice (DMSO vs. aqueous buffers) that may alter compound solubility and bioavailability .

Q. What strategies ensure robust reproducibility in this compound’s pharmacokinetic profiling?

- Answer : Use LC-MS/MS for plasma stability assays with isotopically labeled internal standards (e.g., C-labeled analogs). Validate extraction recovery rates (>85%) and matrix effects across species (e.g., murine vs. human plasma). Share raw chromatograms and calibration curves in supplementary materials to enable cross-lab verification .

Data Analysis & Interpretation

Q. How to statistically analyze synergistic effects of this compound in combination therapies?

- Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy with Bliss independence models and report 95% confidence intervals. Include isobolograms to visualize additive vs. synergistic interactions. Disclose raw data for fractional effect (Fa) values at each concentration .

Q. What computational approaches predict this compound’s binding affinity to target receptors?

- Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., acetylcholine-binding proteins). Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Compare results with experimental SPR (surface plasmon resonance) data to refine force field parameters .

Ethical & Reporting Standards

Q. How to address ethical considerations in preclinical studies involving this compound?

- Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to justify sample sizes and minimize unnecessary use. Disclose all conflicts of interest and funding sources. For in vitro work using human cell lines, provide IRB approval documentation and informed consent details if applicable .

Q. What metadata is critical for publishing this compound research to ensure replicability?

- Answer : Include detailed instrument calibration logs (e.g., NMR magnet stability), batch numbers of reagents, and environmental conditions (humidity, light exposure). For biological assays, document passage numbers of cell lines and Mycoplasma testing results. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.